molecular formula C9H10N2O2 B13179908 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one

3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13179908
M. Wt: 178.19 g/mol
InChI Key: BXDYUCKMRMHEON-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and methanesulfonic acid for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride yields indoles, while the Fischer indole synthesis produces tricyclic indole derivatives .

Mechanism of Action

The mechanism of action of 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure and functional groups of the indole derivative.

Comparison with Similar Compounds

3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as 5-methoxy-2-methylindole and 2-(5-methoxy-1H-indol-3-yl)ethanamine . These compounds share the indole nucleus but differ in their substituents and functional groups. The unique combination of the amino and methoxy groups in this compound contributes to its distinct chemical and biological properties. For example, the presence of the methoxy group can enhance the compound’s ability to interact with specific receptors, while the amino group can influence its reactivity in chemical reactions.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-amino-5-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O2/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12)

InChI Key

BXDYUCKMRMHEON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2N

Origin of Product

United States

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